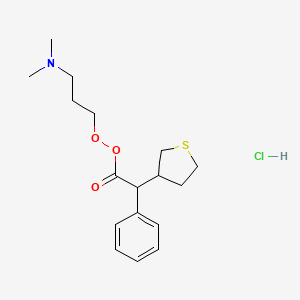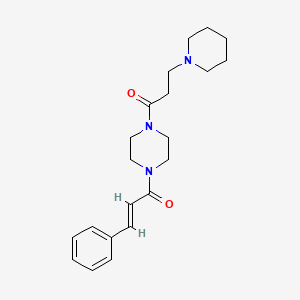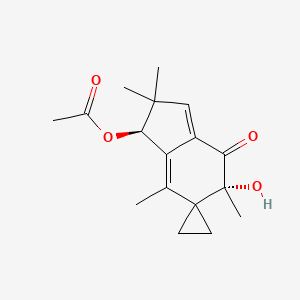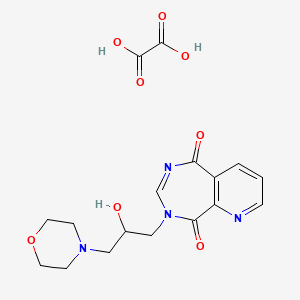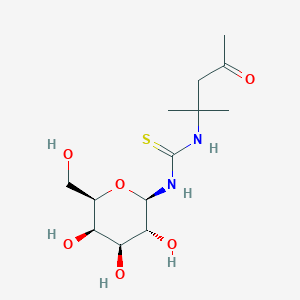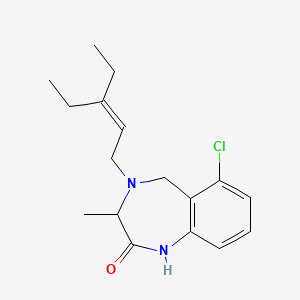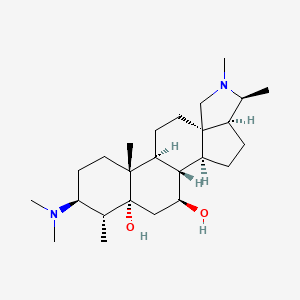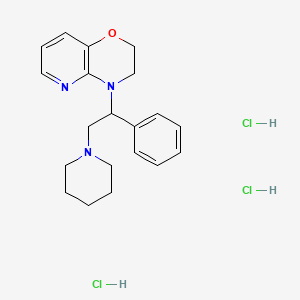
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate is a complex organic compound that features a pyridine ring, an ethoxy group, and a sulfinyl group
Preparation Methods
The synthesis of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Sulfinylation: The sulfinyl group is added through a sulfoxidation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Scientific Research Applications
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic pathways.
Comparison with Similar Compounds
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate can be compared with similar compounds such as:
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: This compound shares the pyridine ring and ethoxy group but differs in its overall structure and functional groups.
Benzimidazoles: These compounds have a similar heterocyclic structure but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
84384-89-4 |
|---|---|
Molecular Formula |
C12H17N3O4S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
methyl (1E)-N-[methyl(2-pyridin-2-ylethoxysulfinyl)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C12H17N3O4S2/c1-10(20-3)14-19-12(16)15(2)21(17)18-9-7-11-6-4-5-8-13-11/h4-6,8H,7,9H2,1-3H3/b14-10+ |
InChI Key |
IFFBRBZYDGBFLK-GXDHUFHOSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)N(C)S(=O)OCCC1=CC=CC=N1)/SC |
Canonical SMILES |
CC(=NOC(=O)N(C)S(=O)OCCC1=CC=CC=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



